Lonafarnib-d9
Description
Historical Context of FTI Research
The development of FTIs is rooted in cancer research, specifically the study of the Ras family of proteins (H-Ras, K-Ras, and N-Ras). wikipedia.orgnih.gov In the 1980s, researchers discovered that mutated Ras genes are present in a significant percentage of human cancers, including pancreatic and colon carcinomas. researchgate.netnih.gov A pivotal breakthrough was the discovery that for Ras proteins to function and contribute to tumor development, they must first attach to the inner surface of the cell membrane. researchgate.netjbtr.or.kr
This membrane association was found to be dependent on a post-translational modification called farnesylation. researchgate.netaacrjournals.org The enzyme farnesyltransferase (FTase) attaches a 15-carbon lipid group, called a farnesyl group, to the Ras protein. aacrjournals.orgwikipedia.org This finding established that preventing farnesylation could block the oncogenic activity of Ras. nih.govresearchgate.net
This hypothesis spurred a major effort in drug discovery to develop compounds that could specifically inhibit FTase. rsc.orgwikipedia.org Lonafarnib (B1684561) (originally SCH 66336) was among the first FTIs to enter clinical trials. wikipedia.org While the initial focus was on cancer, research has since expanded to investigate FTIs for other conditions, such as progeria and viral infections, where farnesylation of other proteins plays a critical role. rsc.orgwikipedia.org
The Role of Farnesyltransferase in Cellular Biochemistry
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes farnesylation, a type of prenylation. wikipedia.orgnih.gov This process involves the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) to a cysteine residue within a specific amino acid sequence at the C-terminus of a target protein. acs.orgpnas.org This modification is essential for the function of numerous proteins involved in cellular signaling, cell division, and maintaining the structure of the cell nucleus. scbt.comnih.gov By adding a hydrophobic farnesyl group, FTase enables these proteins to anchor to cellular membranes, a localization that is critical for their biological activity. wikipedia.orgresearchgate.net
FTase recognizes and modifies a wide array of protein substrates that contain a specific recognition sequence known as a CaaX box. wikipedia.orgplos.org In this motif, 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity for the enzyme. mdpi.com While the Ras proteins are the most famous substrates, FTase targets many other proteins vital to cellular function. pnas.org The inhibition of farnesylation of these diverse substrates accounts for the broad biological effects seen with FTIs. nih.gov
Below is a data table of representative protein substrates for farnesyltransferase.
| Protein Substrate | Protein Family/Class | Primary Function |
| Ras proteins (H-Ras, N-Ras, K-Ras) | Small GTPases | Signal transduction, cell growth, proliferation. jbtr.or.kriiarjournals.org |
| Rho proteins | Small GTPases | Cytoskeletal regulation, cell motility. acs.org |
| Lamin A/Prelamin A, Lamin B | Intermediate Filaments | Nuclear structure and integrity. pnas.orgnih.gov |
| Heterotrimeric G-protein γ subunits | G-proteins | Signal transduction from G-protein coupled receptors. pnas.org |
| Protein kinases | Kinases | Signal transduction, cell cycle control. nih.gov |
| Phosphodiesterases | Enzymes | Signal transduction (e.g., visual signaling). pnas.orgpnas.org |
Post-translational farnesylation is a multi-step enzymatic process that renders proteins functional by directing them to cellular membranes. thermofisher.com
The process begins when FTase binds to both of its substrates: farnesyl pyrophosphate (FPP), the lipid donor, and a protein containing the C-terminal CaaX motif. nih.govacs.org The enzyme then catalyzes the transfer of the farnesyl group from FPP to the sulfur atom of the cysteine residue in the CaaX box, forming a stable thioether bond. wikipedia.orgpnas.org
Following this initial step, the protein undergoes further processing at the endoplasmic reticulum. aacrjournals.org An endoprotease, such as RCE1, removes the final three amino acids ("-aaX") from the protein. nih.govaacrjournals.org Finally, the newly exposed farnesylated cysteine is methylated by the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT). nih.govaacrjournals.org This sequence of modifications increases the protein's hydrophobicity, facilitating its insertion into the lipid bilayer of membranes, which is essential for its proper function in cellular signaling pathways. researchgate.netresearchgate.net
Properties
Molecular Formula |
C₂₇H₂₂D₉Br₂ClN₄O₂ |
|---|---|
Molecular Weight |
647.88 |
Synonyms |
4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide-d9; Sarasar-d9; Sch 66336-d9; |
Origin of Product |
United States |
Molecular Mechanisms of Lonafarnib D9 As an Fti
Specificity and Potency of Lonafarnib-d9 Against FTase
This compound exhibits high specificity and potency in its inhibition of FTase, distinguishing it from other related enzymes.
Lonafarnib (B1684561) is a potent, reversible, and competitive inhibitor of FTase. nih.govacs.org It demonstrates significant inhibitory activity at nanomolar concentrations. The primary kinetic hallmark of Lonafarnib is its low half-maximal inhibitory concentration (IC₅₀), which has been consistently reported to be approximately 1.9 nM. drugbank.comd-nb.infoportico.orgtandfonline.comtandfonline.comprobechem.com This high potency indicates a strong affinity for the enzyme. Studies show that Lonafarnib competes with the CAAX peptide substrate, preventing it from binding to the enzyme. portico.org
| Parameter | Value | Target Enzyme | Notes |
|---|---|---|---|
| IC₅₀ | 1.9 nM | Farnesyltransferase (FTase) | Indicates high potency against the target enzyme. drugbank.comtandfonline.comprobechem.com |
| Inhibition of H-Ras | 10 nM | Farnesyltransferase (FTase) | IC₅₀ for inhibiting H-Ras processing in whole cells. portico.org |
| Inhibition of K-Ras | 5.2 nM | Farnesyltransferase (FTase) | IC₅₀ for inhibiting K-Ras processing. medchemexpress.com |
| Inhibition of N-Ras | 2.8 nM | Farnesyltransferase (FTase) | IC₅₀ for inhibiting N-Ras processing. medchemexpress.com |
Structural studies have elucidated the specific interactions between Lonafarnib and the FTase enzyme. FTase is a heterodimer composed of α and β subunits, with the active site located in a cavity within the β subunit. mdpi.com Lonafarnib binds reversibly to the CAAX binding site on FTase. nih.govacs.org
The crystal structure of human FTase complexed with Lonafarnib (PDB ID: 1O5M) reveals that the tricyclic moiety of the inhibitor is buried deep within the hydrophobic binding pocket of the enzyme. mdpi.comresearchgate.net This interaction is stabilized by extensive van der Waals forces and π-stacking interactions. acs.org Unlike some other FTIs, Lonafarnib is distinguished by its lack of a ligand for the active site zinc ion, which is essential for the catalytic activity of FTase. tandfonline.comtandfonline.com The piperidine-carboxamide side chain of Lonafarnib is oriented toward the surface of the enzyme. plos.org The specific (R) configuration at the C-11 position of Lonafarnib is crucial for its high-potency inhibition. plos.org
Impact on Protein Prenylation Pathways
By inhibiting FTase, this compound directly impacts the farnesylation of numerous proteins, which is a critical step for their proper localization and function.
Lonafarnib's mechanism extends beyond Ras to other farnesylated proteins. A notable example is its effect on prelamin A and its disease-causing mutant form, progerin, which is responsible for Hutchinson-Gilford Progeria Syndrome (HGPS). nih.govclinicaltrials.gov Progerin is permanently farnesylated, leading to its abnormal accumulation at the nuclear membrane and subsequent disruption of nuclear architecture. drugbank.comclinicaltrials.gov Lonafarnib inhibits the farnesylation of progerin, preventing its integration into the nuclear lamina and thereby mitigating its toxic effects. clinicaltrials.govmdpi.comtandfonline.com The farnesylation of other proteins, such as HDJ-2 and the Rheb GTPase, is also inhibited by Lonafarnib. plos.orgnih.gov Inhibition of Rheb farnesylation, which is not subject to alternative prenylation, disrupts mTOR signaling. genscript.comnih.gov
Lonafarnib demonstrates high selectivity for FTase over the closely related enzyme geranylgeranyltransferase-I (GGTase-I). Studies have shown that Lonafarnib does not significantly inhibit GGTase-I even at concentrations up to 50 μM, a concentration several thousand times higher than its IC₅₀ for FTase. drugbank.comportico.org This high degree of selectivity is crucial, as it minimizes the off-target effects that would result from the widespread inhibition of geranylgeranylation, another vital cellular process. This selectivity is attributed to differences in the active sites of the two enzymes. mdpi.com
| Enzyme | Inhibition by Lonafarnib | Reference |
|---|---|---|
| Farnesyltransferase (FTase) | IC₅₀ = 1.9 nM | drugbank.comportico.org |
| Geranylgeranyltransferase-I (GGTase-I) | No appreciable inhibition at concentrations up to 50 μM | drugbank.comportico.org |
Cellular and Subcellular Effects of Lonafarnib D9
Effects on Nuclear Envelope Integrity and Morphology
Lonafarnib's most well-documented effects relate to its ability to correct defects in the nuclear envelope, particularly in the context of progeroid laminopathies. drugbank.comnih.gov These disorders are characterized by the accumulation of abnormal, farnesylated proteins that disrupt nuclear architecture and function. nih.gov
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare genetic disorder caused by a mutation in the LMNA gene, leading to the production of an aberrant protein called progerin. drugbank.comnih.gov Progerin is a truncated and permanently farnesylated form of prelamin A that accumulates at the inner nuclear membrane. drugbank.comnih.gov This abnormal localization is a key driver of the disease's pathology, causing progressive changes in nuclear architecture. nih.gov
Lonafarnib (B1684561) functions as a direct inhibitor of farnesyltransferase, the enzyme responsible for attaching a farnesyl group to proteins like progerin. drugbank.comnih.gov By blocking this post-translational modification, Lonafarnib prevents progerin's farnesylation and its subsequent anchoring to the nuclear membrane. drugbank.comnih.gov This action reduces the accumulation of toxic progerin at the nuclear rim, which is a primary therapeutic goal in HGPS. drugbank.comnih.govconsensus.app
Under normal conditions, the precursor protein prelamin A undergoes farnesylation, which is followed by a series of cleavage events, ultimately removing the farnesyl group to produce mature, non-farnesylated lamin A. drugbank.comnih.gov In HGPS and other processing-deficient progeroid laminopathies, mutations in either the LMNA gene or the ZMPSTE24 gene (which encodes a metalloproteinase essential for the final cleavage step) prevent the removal of the farnesylated tail. nih.govnih.gov
The resulting accumulation of farnesylated prelamin A (progerin) acts as a dominant negative, disrupting the nuclear lamina and leading to severe morphological abnormalities, including nuclear blebbing and an irregular shape. nih.govfda.gov Research has demonstrated that treatment with Lonafarnib improves this aberrant nuclear morphology in fibroblasts from patients with HGPS and ZMPSTE24 deficiency. nih.govnih.govfda.gov By preventing the initial farnesylation, Lonafarnib effectively reverses the nuclear envelope abnormalities associated with the toxic protein's accumulation. mdpi.com However, some studies have noted that farnesyltransferase inhibition can also induce certain nuclear defects, such as the formation of donut-shaped or binucleated cells, highlighting the complexity of its effects on nuclear architecture. mdpi.comnih.govresearchgate.net
Table 1: Effects of Lonafarnib on Nuclear Morphology
| Condition | Primary Nuclear Defect | Effect of Lonafarnib | Reference |
|---|---|---|---|
| Hutchinson-Gilford Progeria Syndrome (HGPS) | Accumulation of farnesylated progerin at the nuclear rim; abnormal nuclear shape. | Inhibits progerin farnesylation, reducing its accumulation and improving nuclear morphology. | drugbank.comnih.govfda.gov |
| Mandibuloacral Dysplasia-Type B (MAD-B) | Defective prelamin A processing due to ZMPSTE24 mutations; aberrant nuclear phenotypes. | Improves aberrant nuclear phenotypes and morphology in ZMPSTE24-deficient cells. | nih.gov |
| General Cellular Effects | Potential for centrosome separation defects. | Can induce formation of donut-shaped and binucleated nuclei in some contexts. | mdpi.comnih.govresearchgate.net |
Modulation of Cellular Signaling Pathways
Lonafarnib's inhibition of farnesyltransferase extends beyond nuclear proteins, impacting numerous signaling molecules that require farnesylation for their function. This leads to the modulation of several key intracellular signaling pathways.
Ras proteins are a family of small GTPases that require farnesylation for proper membrane localization and function. nih.govfrontiersin.org They are critical upstream activators of the mitogen-activated protein kinase (MAPK) signaling pathway, which includes kinases such as ERK and JNK. nih.gov The effect of Lonafarnib on this pathway appears to be context-dependent.
In studies of osteoclastogenesis, Lonafarnib was shown to suppress the ERK signaling pathway, which contributed to its ability to prevent the formation of bone-resorbing osteoclasts. nih.govfrontiersin.org However, research in melanoma cells found that Lonafarnib did not affect the MAPK pathway, as measured by the phosphorylation of ERK. nih.govresearchgate.net This suggests that the impact of Lonafarnib on Ras/MAPK signaling may vary significantly between different cell types and biological processes.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. nih.gov Lonafarnib has been shown to modulate this pathway by inhibiting the farnesylation of Rheb (Ras homolog enriched in brain). nih.gov Rheb is a positive regulator of the mammalian target of rapamycin (B549165) (mTOR) complex. nih.gov
By preventing Rheb farnesylation, Lonafarnib inhibits mTOR signaling. nih.gov Studies in melanoma cells demonstrated that while Lonafarnib did not affect Akt phosphorylation, it did reduce the phosphorylation of p70S6K, a downstream target of mTOR, confirming the inhibition of this specific signaling axis. nih.govresearchgate.net
Recent research has uncovered indirect effects of Lonafarnib on inflammatory signaling pathways. In HGPS fibroblasts, treatment with Lonafarnib was found to increase the formation of cytosolic DNA fragments. nih.govmdpi.com These fragments can activate the cGAS-STING-STAT1 signaling axis, an innate immune pathway that leads to the upregulation of proinflammatory cytokines. nih.govmdpi.comresearchgate.net
In the context of osteoclastogenesis, the differentiation process is heavily dependent on the RANKL receptor, which activates both NF-κB and MAPK pathways. nih.gov Lonafarnib's ability to inhibit osteoclast formation involves the suppression of key transcription factors like NFATc1, which is downstream of RANKL signaling, suggesting an indirect modulation of pathways linked to NF-κB activation in this specific cellular process. frontiersin.org
Table 2: Modulation of Cellular Signaling Pathways by Lonafarnib
| Signaling Pathway | Key Protein(s) Affected | Observed Effect of Lonafarnib | Reference |
|---|---|---|---|
| Ras/MAPK | Ras, ERK | Context-dependent; suppresses ERK signaling in osteoclasts but has no effect in some melanoma cell lines. | nih.govfrontiersin.orgnih.govresearchgate.net |
| PI3K/Akt/mTOR | Rheb, mTOR, p70S6K | Inhibits Rheb farnesylation, leading to decreased mTOR signaling (reduced p70S6K phosphorylation). No effect on Akt. | nih.govresearchgate.net |
| NF-κB | NFATc1 (downstream of RANKL) | Indirectly suppresses activation in osteoclasts by inhibiting differentiation. | nih.govfrontiersin.org |
| JAK/STAT | STAT1 | Indirectly causes activation via the cGAS-STING pathway in response to cytosolic DNA fragments. | nih.govmdpi.commdpi.com |
Exploration of Calcium Signaling Pathways
Research into the effects of Lonafarnib has uncovered its influence on intracellular calcium signaling, a critical network governing a multitude of cellular processes. In studies using cardiomyocytes derived from induced pluripotent stem cells (iPSCs) from individuals with Hutchinson-Gilford Progeria Syndrome (HGPS), a condition of accelerated aging, cells exhibited dysregulated calcium handling. patsnap.comnih.gov
Further investigations have linked Lonafarnib's effects to the Calcium/calmodulin-dependent protein kinase II (CaMKII) pathway. researchgate.netbioworld.com In hippocampal cells, Lonafarnib was found to enhance the membrane expression of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). bioworld.com This effect was partly attributed to the enhanced CaMKII pathway, suggesting that Lonafarnib can modulate cellular function by influencing key components of calcium-mediated signaling cascades. bioworld.com The compound's ability to enhance the phosphorylation of downstream targets like Akt and CaMKII further solidifies its role in modulating these pathways. researchgate.net
Impact on Cellular Processes and Phenotypes
Lonafarnib has demonstrated a significant impact on cellular senescence, the process of irreversible cell cycle arrest. In preclinical models of HGPS, Lonafarnib was shown to partially reverse the cardiac senescent phenotype. patsnap.comnih.govfrontiersin.org This effect is achieved primarily through the induction of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. patsnap.comnih.gov
The mechanism often involves the modulation of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of autophagy. nih.govwikipedia.org By inhibiting mTOR, Lonafarnib can trigger autophagic processes, which in turn helps clear the accumulation of toxic proteins, such as progerin in HGPS cells, thereby mitigating the senescence phenotype. patsnap.comnih.gov The pro-autophagic effect of Lonafarnib has been observed in various cell lines, where it can induce autophagic cell death. nih.govwikipedia.org
Lonafarnib's influence on protein synthesis is complex and appears to be context-dependent, largely through its interaction with the mTOR pathway. In studies on dexamethasone-induced muscle atrophy, Lonafarnib treatment led to an increase in the phosphorylation of mTOR and the S6 ribosomal protein, indicating an enhancement of protein synthesis and the promotion of muscle hypertrophy. drugbank.comnih.gov
Conversely, in melanoma cells, Lonafarnib was found to inhibit mTOR signaling, which contributed to a reduction in cell growth and invasion. fda.gov This highlights how Lonafarnib can exert opposing effects on this central metabolic pathway depending on the cellular context.
| Treatment Group | Myotube Area (x 10⁵ µm²) | Fusion Index (%) | Myotube Diameter (µm) |
|---|---|---|---|
| DEX | 1.03 ± 0.49 | 13.3 ± 1.56 | 21.56 ± 1.01 |
| DEX + Lonafarnib (2 µM) | 1.49 ± 0.14 | 18.73 ± 1.23 | 31.89 ± 0.89 |
Data derived from a study on dexamethasone-induced muscle atrophy in C2C12 myotubes, showing significant improvement with Lonafarnib treatment. nih.gov
Lonafarnib exerts regulatory effects at the epigenetic level, specifically through the modulation of DNA methylation. acs.org Research has shown that Lonafarnib can enhance the expression of the CHRNA7 gene, which encodes the α7nAChR, by inhibiting its DNA methylation. researchgate.netbioworld.com
The underlying mechanism involves the Ras-c-Jun-JNK signaling pathway. bioworld.comnih.gov Lonafarnib treatment was found to reduce the expression of DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining methylation patterns. bioworld.comnih.gov This reduction in DNMT1 is mediated by the inhibition of the JNK pathway, leading to decreased methylation of the CHRNA7 promoter and subsequent upregulation of its gene expression. bioworld.comnih.gov Furthermore, mRNA sequencing has confirmed that Lonafarnib induces significant transcriptional changes in various models, underscoring its broad impact on gene expression regulation. drugbank.com
As a small molecule drug, Lonafarnib is designed to be cell-permeable to reach its intracellular target. patsnap.com The primary target of Lonafarnib is farnesyltransferase, an enzyme located in the cytoplasm. nih.govnih.gov To inhibit this enzyme, Lonafarnib must cross the plasma membrane. While specific transporter-mediated uptake studies are not extensively detailed in the literature, small molecules of its nature typically enter cells through passive diffusion across the lipid bilayer, driven by a concentration gradient.
Once inside the cell, Lonafarnib acts within the cytoplasm. Its ultimate effect is to prevent the farnesylation of target proteins, a critical post-translational modification. nih.gov A key target in the context of progeria is prelamin A. By inhibiting its farnesylation, Lonafarnib prevents the formation and accumulation of the toxic progerin protein at the inner nuclear membrane, which is a hallmark of the disease. nih.govdrugbank.com This indicates that Lonafarnib's sphere of influence is primarily cytosolic and perinuclear.
Preclinical Research Applications of Lonafarnib D9 in Disease Models
Research in Progeroid Syndromes
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic condition characterized by accelerated aging. It is caused by a mutation in the LMNA gene, leading to the production of a toxic protein called progerin. mdpi.com Progerin is a farnesylated protein, and its accumulation in the nuclear membrane leads to cellular dysfunction. drugbank.com Lonafarnib (B1684561), a farnesyltransferase inhibitor, has been investigated for its potential to mitigate the effects of progerin. nih.gov
Early preclinical research often utilizes patient-derived cells to study disease mechanisms and test therapeutic interventions. In the context of HGPS, fibroblasts from patients have been a valuable tool. Studies have shown that treatment with a farnesyltransferase inhibitor can improve nuclear morphology in HGPS fibroblasts. researchgate.net Specifically, these inhibitors have been shown to reverse nuclear abnormalities associated with the accumulation of progerin. nih.gov While many in vitro preclinical studies on HGPS therapeutics have been conducted using fibroblasts, recent research has expanded to other cell types to better understand the disease's impact on various tissues. nih.gov For instance, studies on induced pluripotent stem cell (iPSC)-derived vascular smooth muscle cells (viSMCs) and vascular endothelial cells (viECs) from HGPS patients have shown that Lonafarnib has a more limited and donor-variable effect on phenotypes like progerin expression and misshapen nuclei compared to other compounds like Everolimus. nih.gov
Animal models that recapitulate human diseases are crucial for understanding pathophysiology and evaluating potential treatments. For HGPS, several mouse models have been developed that exhibit severe cardiovascular disease, a primary cause of mortality in patients. researchgate.netbiorxiv.org In a well-accepted mouse model of progeria, daily post-weaning treatment with Lonafarnib demonstrated encouraging outcomes. researchgate.netbiorxiv.orgnih.gov Notably, the treated progeria mice had a 100% survival rate to the study's endpoint, which was the time of 50% survival for untreated mice. researchgate.netnih.govnih.gov This extended lifespan was associated with significant improvements in cardiovascular health. researchgate.netnih.govelifesciences.org
| Preclinical Murine Model of Progeria: Lonafarnib Treatment Outcomes | |
| Metric | Observation |
| Survival | 100% survival of treated mice to the study endpoint (50% survival of untreated mice). researchgate.netnih.govnih.gov |
| Arterial Structure & Function | Improvements in the composition and biomechanical phenotype of elastic and muscular arteries. researchgate.netnih.gov |
| Pulse Wave Velocity | Significantly reduced. researchgate.netnih.gov |
| Left Ventricular Diastolic Function | Improved. researchgate.netnih.gov |
The therapeutic effects of Lonafarnib in progeroid models are rooted in its ability to correct cellular and molecular defects caused by progerin. By inhibiting farnesyltransferase, Lonafarnib prevents the farnesylation of progerin, a critical step that anchors the toxic protein to the inner nuclear membrane. drugbank.comnih.gov This inhibition leads to a reduction of progerin intercalation into the nuclear envelope. nih.gov In vitro studies have demonstrated that this mechanism improves nuclear morphology in HGPS cells. nih.gov In HGPS iPSC-derived endothelial cells, Lonafarnib improved the shear stress response. nih.gov Furthermore, in tissue-engineered blood vessel models of HGPS, it reduced extracellular matrix deposition, inflammation, and calcification. nih.gov Some studies also suggest that Lonafarnib may partially revert the cardiac senescent phenotype by inducing cellular autophagy and decreasing progerin expression in progeroid mice. biorxiv.org
Antiviral Research Mechanisms
Beyond its application in genetic disorders, Lonafarnib has been identified as a potential antiviral agent. Drug repurposing screens have highlighted its activity against several viruses, including respiratory syncytial virus (RSV) and SARS-CoV-2.
The COVID-19 pandemic spurred extensive research into antiviral therapies. Computational screenings identified Lonafarnib as a potential inhibitor of SARS-CoV-2. nih.gov Subsequent in vitro studies demonstrated that Lonafarnib has a dose-dependent antiviral effect on the replication of the SARS-CoV-2 wildtype and Delta variants in Calu-3 cells. nih.gov Mechanistic studies suggest that Lonafarnib targets multiple steps of the viral life cycle. jci.orgjci.orgnih.gov The key role of farnesyltransferase in the SARS-CoV-2 life cycle was confirmed using other farnesyltransferase inhibitors and a Lonafarnib-resistant farnesyltransferase mutant. jci.orgnih.gov In vivo studies using humanized mice expressing human angiotensin-converting enzyme 2 (ACE2) showed that a clinically relevant dose of Lonafarnib suppressed viral titers in the respiratory tract and improved pulmonary pathology. jci.orgnih.govconsensus.app
| In Vitro Antiviral Activity of Lonafarnib against SARS-CoV-2 Variants | |
| SARS-CoV-2 Variant | Antiviral Effect (in Calu-3 cells) |
| Wildtype | Dose-dependent inhibition of viral replication. nih.gov |
| Delta | Dose-dependent inhibition of viral replication. nih.gov |
| Omicron | Effect not assessable due to insufficient viral replication in the cell model. nih.gov |
RSV is a common cause of lower respiratory tract infections, particularly in young children and older adults. dzl.denih.gov A drug repurposing screen of 12,000 small molecules identified Lonafarnib as a potent inhibitor of RSV. dzl.de Further investigation revealed a novel antiviral mechanism for Lonafarnib, independent of its farnesyltransferase inhibitory activity. It was discovered that Lonafarnib binds directly to the RSV fusion (F) protein. dzl.deascenion.de This binding occurs within a triple-symmetric pocket in the central cavity of the F protein's metastable pre-fusion conformation, inhibiting the conformational changes necessary for viral entry into the host cell. nih.gov This mechanism was confirmed through various methods, including surface plasmon resonance, co-crystallography, and the use of lentiviral pseudotypes. dzl.deascenion.de In a murine infection model, oral administration of Lonafarnib dose-dependently reduced the RSV viral load. dzl.denih.gov
Research into Hepatitis Delta Virus (HDV) Life Cycle Inhibition
The Hepatitis Delta Virus (HDV) is a unique, satellite-like virus that requires the hepatitis B virus (HBV) surface antigen (HBsAg) for its transmission and propagation. A critical step in the HDV life cycle is the assembly of new virus particles. This process is dependent on a post-translational modification known as prenylation, specifically farnesylation, of the large hepatitis delta antigen (L-HDAg).
Preclinical studies have established that Lonafarnib potently inhibits the farnesyltransferase enzyme. This inhibition prevents the attachment of a farnesyl lipid moiety to the L-HDAg. Without this modification, the L-HDAg cannot properly interact with HBsAg, which effectively halts the assembly and secretion of new, infectious HDV virions. In vitro and in vivo mouse models have demonstrated that this disruption of virion formation leads to a significant reduction in circulating HDV RNA levels. The mechanism is targeted at the viral assembly stage, rather than viral replication itself, which continues within the host cell.
Mechanism-Based Antiviral Resistance Studies
A crucial aspect of preclinical antiviral research is understanding the potential for the virus to develop resistance to the therapeutic agent. Studies investigating resistance to Lonafarnib in the context of HDV have been encouraging. The drug targets a host cell enzyme, farnesyltransferase, rather than a viral protein. This is a key distinction, as host enzymes are not subject to the high mutation rates characteristic of viral genomes.
Because Lonafarnib acts on a stable host target, the barrier to developing resistance is considered high. Preclinical observations have supported this, with no evidence of virological resistance emerging during initial proof-of-concept studies. This suggests that HDV is less likely to evade the antiviral effects of Lonafarnib through mutations, a common challenge with direct-acting antiviral agents that target viral enzymes.
Oncology Research in Preclinical Models
Lonafarnib was originally developed as a potential cancer therapeutic based on the understanding that the functioning of the Ras family of oncoproteins (H-Ras, K-Ras, and N-Ras) is dependent on farnesylation for proper localization to the cell membrane and subsequent signal transduction. nih.gov
Impact on Oncogenic Ras-Driven Cellular Models
In preclinical studies, Lonafarnib has shown potent activity in blocking the processing of H-Ras and inhibiting the anchorage-independent growth of tumor cell lines that express an activated H-Ras oncogene. cancer-research-network.com It demonstrated the ability to suppress tumor growth in various human tumor xenograft models, including those of the colon, pancreas, and lung. cancer-research-network.comoncotarget.com
However, a significant finding from early preclinical work was that K-Ras and N-Ras, which are more frequently mutated in human cancers, can undergo alternative prenylation by another enzyme, geranylgeranyl transferase-1, when farnesyltransferase is inhibited. nih.govgenscript.com This alternative pathway allows these proteins to remain active, potentially diminishing the impact of Lonafarnib in tumors driven solely by K-Ras or N-Ras mutations. Despite this, the anti-proliferative effects of Lonafarnib are not limited to Ras-dependent tumors, suggesting that the farnesylation of other proteins is also critical to its anti-tumor activity. oncotarget.comnih.gov One such protein is Rheb (Ras homologue enriched in brain), which is not alternatively prenylated and whose inhibition by Lonafarnib disrupts the crucial mTOR signaling pathway. nih.govgenscript.com
Mechanisms of Action in Glioblastoma Cell Lines
Glioblastoma (GBM) is an aggressive form of brain cancer. Preclinical research has explored Lonafarnib's potential in this context. In vitro studies using established glioblastoma cell lines demonstrated that farnesyltransferase inhibitors can significantly inhibit proliferation, induce cell cycle arrest, and in some cases, stimulate apoptosis. nih.gov While Lonafarnib as a single agent showed limited direct cytotoxicity in some brain tumor models, it effectively inhibited tumor cell proliferation. nih.govnih.gov
The mechanism appears to be primarily cytostatic, arresting the cell cycle and thereby halting tumor growth. nih.gov Furthermore, preclinical studies in orthotopic glioblastoma murine models have shown significant antitumor activity when Lonafarnib is combined with standard therapies like temozolomide (B1682018) and radiation, suggesting a synergistic effect. nih.govnih.gov This combination appears to suppress compensatory signaling pathways that glioma cells might otherwise use to resist treatment. nih.gov
Preclinical Studies on Resistance Mechanisms in Cancer Models
The development of resistance is a major hurdle in cancer therapy. Preclinical models have been used to investigate how cancer cells might become resistant to farnesyltransferase inhibitors like Lonafarnib. Two primary mechanisms have been identified.
Target-Based Resistance : In vitro mutagenesis screens have identified specific point mutations in the farnesyltransferase enzyme itself. nih.gov These mutations can cluster around the drug's binding site, reducing its ability to effectively inhibit the enzyme. nih.gov
Drug Efflux : Another mechanism involves the upregulation of drug efflux pumps. Studies in leukemia cell models have shown that resistance to a farnesyltransferase inhibitor was associated with the increased expression of a novel ABC transporter homolog, ATP11a, which actively pumps the drug out of the cell, preventing it from reaching its target. nih.gov
Other Mechanistic Preclinical Investigations
Beyond its direct impact on Ras, preclinical research has revealed that Lonafarnib's effects are broader, influencing other farnesylated proteins that play key roles in cell function and disease.
Inhibition of mTOR Signaling : As mentioned, Lonafarnib prevents the farnesylation of Rheb, a critical positive regulator of the mTOR signaling pathway. nih.govnih.gov This pathway is central to cell growth, proliferation, and survival. Inhibition of Rheb function by Lonafarnib leads to the downregulation of mTOR signaling, which contributes to the drug's anti-proliferative effects in various cancer models, including melanoma. nih.govnih.gov
Cell Cycle Regulation : Lonafarnib's ability to cause cell cycle arrest is linked to its impact on farnesylated proteins involved in mitosis. oncotarget.com For example, CENP-E and CENP-F are centromere proteins whose proper function is dependent on farnesylation. Inhibition of their processing can disrupt spindle formation and lead to an arrest in the cell division process. oncotarget.com
Synergy with Chemotherapeutics : Preclinical studies have shown that Lonafarnib can act synergistically with other chemotherapeutic agents like paclitaxel, docetaxel, and sorafenib. oncotarget.comnih.gov The proposed mechanism is that by inhibiting farnesylation-dependent survival pathways (like the mTOR pathway), Lonafarnib lowers the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of other drugs. nih.govnih.gov
Research in Muscle Atrophy Models (e.g., Dexamethasone-induced)
Glucocorticoids like dexamethasone (B1670325) are known to induce muscle atrophy, characterized by a significant reduction in muscle mass and function. nih.gov Preclinical studies have explored the potential of lonafarnib to counteract these effects. In in vitro models using C2C12 myotubes, treatment with dexamethasone resulted in decreased myotube area, fusion index, and diameter. nih.govresearchgate.net However, the addition of lonafarnib demonstrated a significant protective effect. nih.gov
Specifically, lonafarnib treatment was found to improve key morphological features of muscle cells under atrophic conditions. nih.gov In dexamethasone-treated C2C12 myotubes, lonafarnib (2 μM) significantly increased the myotube area, the fusion index, and the myotube diameter. nih.gov These findings suggest that lonafarnib can mitigate the direct atrophic effects of dexamethasone on muscle cells. nih.gov
Further investigations in animal models have supported these in vitro findings. In a dexamethasone-induced muscle atrophy model in rats, lonafarnib administration led to an improvement in maximal grip strength and an increase in the muscle weight of the gastrocnemius muscle. nih.govnih.gov Additionally, lonafarnib enhanced the compound muscle action potential (CMAP) amplitudes in both the gastrocnemius and tibialis anterior muscles, indicating improved neuromuscular function. nih.govnih.gov The underlying mechanism appears to involve the activation of anabolic pathways and enhancement of mitochondrial function, as evidenced by the increased phosphorylation of mTOR and S6 ribosomal protein. nih.gov
| Parameter | Dexamethasone (DEX) | DEX + Lonafarnib (2 μM) | P-value |
|---|---|---|---|
| Myotube Area (x 105 μm2) | 1.03 ± 0.49 | 1.49 ± 0.14 | <0.05 |
| Fusion Index (%) | 13.3 ± 1.56 | 18.73 ± 1.23 | <0.05 |
| Myotube Diameter (μm) | 21.56 ± 1.01 | 31.89 ± 0.89 | <0.05 |
Studies on Osteoclastogenesis and Bone Resorption Pathways
Bone homeostasis is maintained by a balance between bone formation by osteoblasts and bone resorption by osteoclasts. frontiersin.orgnih.gov Excessive osteoclast activity can lead to various bone diseases. frontiersin.orgnih.gov Research has investigated the role of lonafarnib in modulating osteoclastogenesis, the process of osteoclast formation. frontiersin.orgnih.gov
In in vitro studies, lonafarnib has been shown to suppress osteoclastogenesis and bone resorption induced by the receptor activator of nuclear factor κB ligand (RANKL). frontiersin.orgnih.gov Bone marrow macrophages treated with RANKL and macrophage colony-stimulating factor (M-CSF) to induce osteoclast formation showed a significant reduction in this process when co-treated with lonafarnib. nih.gov The compound was also found to inhibit the bone resorptive function of mature osteoclasts. nih.govresearchgate.net
The mechanism of action of lonafarnib in this context involves the inhibition of farnesyltransferase (FTase). frontiersin.org The expression of FTase was observed to increase during osteoclast activation, and lonafarnib significantly inhibited this elevation. frontiersin.org By dampening FTase activity, lonafarnib suppresses the ERK signaling pathway, which is crucial for osteoclast formation. frontiersin.orgnih.gov This leads to a decrease in the expression of osteoclast-relevant genes and suppresses the nuclear translocation of NFATc1, a key transcription factor in osteoclastogenesis. frontiersin.orgnih.gov In a mouse model of titanium particle-induced osteolysis, lonafarnib was shown to prevent bone loss. frontiersin.orgnih.gov
| Function | Effect of Lonafarnib | Underlying Mechanism |
|---|---|---|
| Osteoclastogenesis | Suppression | Inhibition of RANKL-induced pathways |
| Bone Resorption | Inhibition | Impaired podosome belt formation |
| Gene Expression | Decreased expression of osteoclast-relevant genes | Suppression of NFATc1 nuclear translocation |
Modulation of Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR) Expression
The alpha-7 nicotinic acetylcholine receptor (α7nAChR) is involved in various physiological processes, including synaptic plasticity and cognitive functions. japsonline.com Preclinical studies have explored the effect of lonafarnib on the expression and activity of this receptor. nih.govnih.gov
Chronic administration of lonafarnib to mice has been shown to enhance the expression and membrane trafficking of α7nAChR in the hippocampus. nih.gov This leads to an increased amplitude of acetylcholine-evoked inward currents (IACh) in hippocampal CA1 pyramidal cells, indicating enhanced receptor activity. nih.gov The effect of lonafarnib on IACh was found to be dose-dependent. nih.gov
The mechanism behind this upregulation of α7nAChR expression by lonafarnib involves the inhibition of DNA methylation. nih.gov Lonafarnib was found to reduce the expression of DNA methyltransferase 1 (DNMT1). nih.gov This inhibitory effect on DNA methylation appears to be linked to the JNK signaling pathway, as lonafarnib inhibited the phosphorylation of c-Jun and JNK. nih.gov Furthermore, the study indicated that lonafarnib's effect on α7nAChR membrane expression is partially modulated by the CaMKII signaling pathway. researchgate.net
| Parameter | Effect of Lonafarnib | Associated Pathway |
|---|---|---|
| α7nAChR Expression | Increased | Inhibition of DNA methylation (CHRNA7 gene) |
| α7nAChR Membrane Trafficking | Increased | CaMKII signaling pathway |
| Acetylcholine-evoked Inward Currents (IACh) | Enhanced amplitude | Increased receptor expression and activity |
Advanced Research Methodologies and Analytical Approaches Involving Lonafarnib D9
Utilization of Deuterated Lonafarnib (B1684561) (Lonafarnib-d9) in Research
The use of stable isotope-labeled compounds like this compound is a cornerstone of modern biomedical and pharmaceutical research. These labeled molecules are instrumental in elucidating metabolic pathways, understanding enzymatic mechanisms, and developing robust bioanalytical methods.
In the research setting, this compound is an invaluable tool for metabolic profiling studies. When administered in preclinical models, it acts as a tracer that can be distinguished from the endogenous and non-labeled Lonafarnib molecules. This allows researchers to track the metabolic fate of the drug with high specificity. By using mass spectrometry-based techniques, researchers can identify and quantify the various metabolites of Lonafarnib, providing a comprehensive picture of its biotransformation. This is particularly useful in identifying both stable and unstable metabolites. nih.gov The distinct mass shift provided by the deuterium atoms allows for the clear differentiation of drug-related material from background biological noise, enhancing the accuracy of metabolite identification.
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), a change in the rate of a chemical reaction. youtube.com This phenomenon can be exploited in biochemical assays to investigate the mechanism of enzyme-catalyzed reactions. In the context of Lonafarnib, studying the KIE of this compound in its interaction with farnesyltransferase can provide insights into the rate-limiting steps of the enzymatic reaction. acs.orgnih.govnih.gov For instance, a significant KIE observed upon deuteration at a specific position could suggest that the cleavage of a C-H bond at that position is part of the rate-determining step of the reaction. youtube.comnih.gov Such studies are crucial for a deeper understanding of the drug-target interaction and can inform the design of future, more potent inhibitors. nih.govnih.gov
| Parameter | Description | Significance in this compound Research |
| Primary KIE | Isotope effect observed when a bond to the isotope is broken in the rate-determining step. | Can elucidate the mechanism of farnesyltransferase inhibition by Lonafarnib. |
| Secondary KIE | Isotope effect observed when no bonds to the isotope are broken in the rate-determining step. | Provides information about changes in the transition state of the enzyme-inhibitor complex. |
One of the most critical applications of this compound is its use as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). aptochem.comtexilajournal.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. aptochem.com Because this compound has nearly identical physicochemical properties to Lonafarnib, it serves as an excellent internal standard to correct for variability during sample preparation and analysis. aptochem.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it can compensate for matrix effects, which are a common source of error in the analysis of complex biological samples. texilajournal.com This ensures high accuracy and precision in the quantification of Lonafarnib in various biological matrices during preclinical research. texilajournal.com
| Attribute | Advantage of this compound as an Internal Standard |
| Chemical Identity | Nearly identical to Lonafarnib, ensuring similar behavior during analysis. |
| Mass Difference | Distinct mass difference allows for clear separation from the analyte signal in MS. |
| Co-elution | Elutes at the same retention time as Lonafarnib in chromatography. |
| Matrix Effect Compensation | Helps to correct for signal suppression or enhancement from biological matrices. texilajournal.com |
Structural Biology and Computational Studies
Computational approaches are indispensable in modern drug discovery and development, providing detailed insights into the molecular interactions that govern a drug's efficacy. These methods are extensively used in the study of farnesyltransferase inhibitors like Lonafarnib.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govaacrjournals.org In the context of farnesyltransferase inhibitor (FTI) discovery, docking studies are used to understand how compounds like Lonafarnib bind to the active site of the farnesyltransferase enzyme. nih.govaacrjournals.orgjapsonline.comresearchgate.net These studies can reveal key amino acid residues involved in the interaction and help in the design of new inhibitors with improved binding affinity. nih.govaacrjournals.org
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. acs.orgnih.govnih.govfrontiersin.orgnih.govresearchgate.net By generating a pharmacophore model based on the known activity of Lonafarnib, researchers can screen large virtual libraries of compounds to identify novel scaffolds that may also act as farnesyltransferase inhibitors. acs.orgnih.govnih.gov This approach accelerates the discovery of new lead compounds with potential therapeutic applications. acs.orgnih.govnih.govfrontiersin.org
| Computational Method | Application in FTI Research | Key Outcomes |
| Molecular Docking | Predicts the binding mode of inhibitors to farnesyltransferase. nih.govaacrjournals.orgjapsonline.comresearchgate.net | Identification of key binding interactions and guidance for lead optimization. nih.govaacrjournals.org |
| Pharmacophore Modeling | Defines the essential chemical features required for farnesyltransferase inhibition. acs.orgnih.govnih.govfrontiersin.orgnih.govresearchgate.net | Virtual screening of compound libraries to identify novel FTI candidates. acs.orgnih.govnih.gov |
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. ku.dk Unlike static docking models, MD simulations can capture the flexibility of both the protein and the ligand, offering a more realistic representation of the binding event. ku.dk For Lonafarnib, MD simulations can be used to study the stability of the compound within the farnesyltransferase active site and to analyze the detailed network of interactions that contribute to its binding affinity. nih.govacs.org These simulations can also help to understand how mutations in the target protein might affect inhibitor binding, which is crucial for predicting and overcoming potential drug resistance. ku.dk
Co-crystallography and Protein-Ligand Interaction Analysis
Understanding the precise interaction between a drug and its protein target at an atomic level is fundamental to drug development. Co-crystallography, a technique where a protein-ligand complex is crystallized and its structure determined by X-ray diffraction, provides a static, high-resolution snapshot of this interaction. nih.govfrontiersin.org Studies involving the parent compound, Lonafarnib, have utilized this method to elucidate its binding mechanism to target proteins. For instance, co-crystallography was instrumental in identifying the binding site of Lonafarnib within the Respiratory Syncytial Virus (RSV) F protein, confirming its role as a fusion protein inhibitor. nih.gov
While X-ray crystallography offers a detailed structural view, isotope-labeled compounds like this compound are essential for complementary analytical techniques that provide dynamic and quantitative insights into these interactions. alfa-chemistry.comukisotope.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Isotope labeling with deuterium is a powerful technique in NMR studies to simplify complex spectra and obtain specific structural and dynamic information about the drug-protein complex in solution. ukisotope.com
Mass Spectrometry (MS) : this compound is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov This allows for the precise quantification of the non-labeled drug in biological samples, which is crucial for pharmacokinetic and pharmacodynamic studies that inform protein-ligand engagement in a physiological context. nih.gov
These methods, combining the structural detail from co-crystallography with the quantitative and dynamic data from isotope-based assays, provide a comprehensive understanding of a drug's mechanism of action.
Table 1: Summary of Lonafarnib Protein-Ligand Interaction Findings
| Target Protein | Key Interacting Residues | Analytical Method(s) | Key Findings |
|---|---|---|---|
| Farnesyltransferase | Tyr200, Trp602, His748, Tyr751, Arg791 | Molecular Docking, Pharmacophore Modeling | π–alkyl and van der Waals interactions hold the ligand firmly in the active site. nih.gov |
High-Throughput Screening and Drug Repurposing Methodologies
High-throughput screening (HTS) and drug repurposing are key strategies in modern drug discovery to identify novel drug candidates or new uses for existing ones efficiently. mdpi.comconicet.gov.ar Lonafarnib and its deuterated analogue, this compound, feature in these methodologies, both as a reference compound and an analytical tool.
The search for novel farnesyltransferase inhibitors (FTIs) often employs HTS campaigns and computational modeling. In these contexts, Lonafarnib's well-defined chemical features are used to create pharmacophore models. nih.gov These models serve as 3D electronic templates to virtually screen large chemical databases for new molecules that are predicted to bind to the farnesyltransferase active site. nih.gov
In experimental HTS assays, this compound can play a vital role:
Competitive Binding Assays : this compound can be used as a labeled competitor. In these assays, a library of compounds is screened for their ability to displace this compound from the farnesyltransferase enzyme, with displacement being measured by techniques like mass spectrometry.
Internal Standard : In HTS follow-up studies that analyze the metabolic stability or cell permeability of promising hits, this compound serves as a crucial internal standard for accurate quantification. nih.gov
Drug repurposing involves finding new therapeutic uses for approved or investigational drugs, which can significantly shorten development timelines. conicet.gov.ar Lonafarnib has been successfully identified as a candidate for repurposing through large-scale screening efforts.
A notable example is the screening of the 12,000-compound ReFRAME drug-repurposing library, which identified Lonafarnib as a potent inhibitor of the Respiratory Syncytial Virus (RSV). nih.gov This discovery was confirmed through dose-response analyses, and follow-up studies identified specific mutations in the RSV fusion protein that confer resistance. nih.gov
Furthermore, research has focused on identifying effective combination strategies to enhance the therapeutic potential of Lonafarnib. Studies have shown that Lonafarnib acts synergistically with chemotherapeutic agents like doxorubicin and sorafenib in hepatocellular carcinoma (HCC) cells, increasing their sensitivity and helping to overcome multidrug resistance. nih.gov There is also emerging interest in combining Lonafarnib with other cytotoxic and targeted agents for various cancers. nih.gov
In all drug repurposing and combination therapy studies, this compound is an indispensable tool for the subsequent bioanalytical validation. nih.govnih.gov It is used to develop the robust quantitative assays required for clinical trials to assess the pharmacokinetics and drug-drug interactions of these new therapeutic strategies. nih.gov
Table 2: Selected Drug Repurposing and Combination Strategies for Lonafarnib
| Strategy | Disease/Target | Key Findings | Role of this compound |
|---|---|---|---|
| Repurposing | Respiratory Syncytial Virus (RSV) | Lonafarnib inhibits the RSV fusion (F) protein with an IC₅₀ of 10-118 nM. nih.gov | Essential for pharmacokinetic studies in the new indication. |
| Combination | Hepatocellular Carcinoma (HCC) | Lonafarnib displays a synergistic antitumor effect when combined with doxorubicin and sorafenib. nih.gov | Used as an internal standard in LC-MS/MS assays to study drug-drug interactions. nih.gov |
| Combination | Chronic Myeloid Leukemia | As a single agent, Lonafarnib was able to reverse imatinib resistance. nih.gov | Enables precise quantification in studies analyzing the combined effect on drug metabolism. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lonafarnib |
| Doxorubicin |
| Sorafenib |
Future Directions and Emerging Research Avenues for Lonafarnib D9
Exploration of Synergistic Molecular Interactions in Preclinical Models
A significant area of ongoing research for farnesyltransferase inhibitors is their use in combination therapies to achieve synergistic effects. Preclinical studies have demonstrated that Lonafarnib (B1684561) can act synergistically with various agents to enhance therapeutic outcomes in different disease contexts. A primary future direction for Lonafarnib-d9 involves systematically exploring these and other molecular interactions in preclinical models. The hypothesis is that the modified pharmacokinetics of this compound could amplify these synergistic effects or allow for more favorable dosing regimens.
Research has shown that the combination of Lonafarnib and the JAK1/2 inhibitor Baricitinib produces synergistic benefits in mouse models of Hutchinson-Gilford Progeria Syndrome (HGPS), significantly improving survival and health parameters beyond what is achieved with either drug alone. mdpi.comnih.gov Similarly, in oncology, Lonafarnib synergizes with the microtubule-stabilizing drug Paclitaxel, leading to enhanced tubulin acetylation, mitotic arrest, and cancer cell death. duke.edu Studies in hepatocellular carcinoma (HCC) have also revealed that Lonafarnib can increase the sensitivity of HCC cells to chemotherapeutic agents like Doxorubicin and Sorafenib by inhibiting the drug efflux activity of ABCB1. nih.gov
Future preclinical studies on this compound will likely focus on re-evaluating these combinations. Researchers will aim to determine if the potentially sustained plasma concentrations of this compound lead to a more pronounced or durable synergistic response. These investigations will utilize cell culture and animal models to map the dose-response relationships and molecular underpinnings of these interactions.
| Combination Agent | Disease Model | Observed Synergistic Effect of Lonafarnib | Potential Future Research Focus for this compound |
| Baricitinib | Hutchinson-Gilford Progeria Syndrome (HGPS) | Surpassed monotherapy in extending lifespan and improving health markers in mice. mdpi.comnih.gov | Investigate if enhanced pharmacokinetic profile of this compound can further improve lifespan and reduce inflammation. |
| Paclitaxel | Cancer (General) | Markedly enhanced tubulin acetylation and cell death by inhibiting HDAC6 activity. duke.edu | Determine if sustained exposure enhances microtubule stabilization and allows for lower, less toxic doses of Paclitaxel. |
| Doxorubicin / Sorafenib | Hepatocellular Carcinoma (HCC) | Increased sensitivity of chemoresistant HCC cells by inhibiting ABCB1-mediated drug efflux. nih.gov | Assess whether improved metabolic stability of this compound can more effectively overcome multidrug resistance. |
Development of Novel Analogs and Derivatives with Enhanced Mechanistic Specificity
While this compound is itself an analog of Lonafarnib, its development highlights a key research strategy: structural modification to improve drug properties. Future research will extend beyond simple deuteration to create novel analogs and derivatives of the this compound scaffold. The goal is to combine the pharmacokinetic advantages conferred by deuteration with further enhancements in mechanistic specificity, selectivity, and potency.
One line of research has focused on modifying the terminal 4-methylpiperidine-1-carboxamide residue of Lonafarnib to improve its selectivity for cancer cells over non-malignant cells. researchgate.net For example, the creation of a 1-cyclohexyl-1-methylurea derivative resulted in a compound that retained cytotoxicity against MCF-7 breast cancer cells but had significantly less effect on healthy fibroblasts compared to the parent Lonafarnib. researchgate.net
| Analog/Derivative Type | Research Goal | Example from Lonafarnib Research | Future Direction for this compound |
| Deuterated Analog | Improve metabolic stability and half-life. juniperpublishers.com | This compound. | Use as a foundational scaffold for further modifications. |
| Selectivity-Enhanced Analog | Increase cytotoxicity against malignant cells while sparing healthy cells. | A 1-cyclohexyl-1-methylurea derivative showed selectivity for breast cancer cells over fibroblasts. researchgate.net | Synthesize derivatives of this compound that incorporate selectivity-enhancing moieties. |
| PROTAC Derivatives | Induce targeted protein degradation. | Bifunctional compounds that link a target-binding moiety to an E3 ubiquitin ligase ligand. google.com | Design this compound-based PROTACs to degrade farnesyltransferase or other relevant targets. |
Advanced In Vivo Model Development for Mechanistic Insights
The therapeutic effects of Lonafarnib have been studied in various in vivo models, which have been crucial for understanding its mechanism of action and clinical potential. For HGPS, the LmnaG609G/G609G mouse model, which recapitulates many aspects of the human disease, has been instrumental in demonstrating the efficacy of Lonafarnib and its combinations. mdpi.comnih.gov In virology, murine models of Respiratory Syncytial Virus (RSV) infection have shown that oral administration of Lonafarnib can reduce the viral load. researchgate.netnih.gov
A critical future direction for this compound is its evaluation in these established models to directly compare its efficacy, biodistribution, and safety profile against the non-deuterated parent compound. Such studies will be essential to confirm that the theoretical pharmacokinetic advantages of deuteration translate into tangible in vivo benefits.
Beyond existing models, there is a need for more advanced systems to gain deeper mechanistic insights. This includes the development and use of:
Humanized Mouse Models: These models, which incorporate human cells or tissues, could provide better predictions of this compound's efficacy and immune-related effects in humans.
Organoid and "Disease-in-a-Dish" Models: Three-dimensional cell culture systems derived from patient stem cells can be used to study disease-specific mechanisms and drug responses in a more physiologically relevant context.
Models for Resistance: As seen with targeted therapies for KRAS-mutant cancers, adaptive resistance can emerge. mit.edu Developing in vivo models that allow for the study of potential resistance mechanisms to long-term this compound therapy will be crucial for devising strategies to overcome it.
These advanced models will help elucidate how the specific metabolic fate of this compound influences its interaction with biological systems and its ultimate therapeutic effect. nih.gov
Systems Biology Approaches to Map this compound's Network Effects
Lonafarnib's mechanism extends beyond the simple inhibition of farnesyltransferase. It influences a complex network of cellular processes. Systems biology, which integrates computational and experimental methods to study these complex interactions, offers a powerful approach for mapping the full spectrum of this compound's effects. nih.gov
Research has already pointed to network-level consequences of farnesyltransferase inhibition, including the modulation of the microtubule cytoskeleton and the inhibition of histone deacetylase 6 (HDAC6) activity in combination with other drugs. duke.edu Furthermore, Lonafarnib can trigger innate immune responses. mdpi.com
Future research using systems biology approaches for this compound would involve:
Comparative Omics Analysis: Conducting transcriptomic, proteomic, and metabolomic analyses of cells or tissues treated with Lonafarnib versus this compound. This would reveal how the altered pharmacokinetics of the deuterated compound globally affect cellular pathways and networks over time.
Computational Modeling: Developing network-based computational models to simulate the effects of this compound's sustained target engagement. nih.gov These models could help predict previously unknown synergistic drug combinations, identify potential off-target effects, and generate new hypotheses about its mechanism of action.
Integrated Drug Combination Prediction: Using algorithms that integrate gene expression data and network centrality to identify novel synergistic partners for this compound. nih.gov
By adopting a systems-level perspective, researchers can move beyond a single-target view and build a more comprehensive understanding of how this compound functions within a complex biological system, ultimately guiding its more effective and safer use in therapy.
Q & A
Basic: How do I formulate a research question on Lonafarnib-d9 that addresses a knowledge gap in its mechanism of action?
Methodological Answer:
Begin by conducting a systematic literature review to identify unresolved aspects of this compound's mechanism, such as its deuterium substitution effects on pharmacokinetics or target binding efficiency. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is actionable and scientifically valuable . For example:
- Independent variable: Concentration of this compound.
- Dependent variable: Inhibition efficiency of farnesyltransferase.
- Gap addressed: Comparative efficacy of deuterated vs. non-deuterated forms in preclinical models.
Basic: What experimental design considerations are critical for in vitro studies of this compound?
Methodological Answer:
Define controls (e.g., non-deuterated Lonafarnib, solvent-only controls) and replicate experiments to account for batch variability. Use dose-response curves to assess IC50 values, ensuring statistical power through sample size calculations. Reference A.16 for task distribution and milestone planning in team-based studies . Document protocols rigorously to enable reproducibility, aligning with guidelines for material and method transparency .
Basic: How can I ensure reproducibility in synthesizing and testing this compound?
Methodological Answer:
Adopt standardized synthetic protocols (e.g., deuterium incorporation methods) and validate purity via NMR/HPLC. Use primary literature to cross-verify spectral data. Follow A.14 for replicating results from published studies, including detailed logs of reaction conditions and analytical parameters . Share raw datasets and code for computational modeling in open-access repositories.
Advanced: How should researchers resolve contradictions in pharmacokinetic data between this compound and its non-deuterated counterpart?
Methodological Answer:
Perform meta-analyses of existing studies to identify confounding variables (e.g., metabolic stability differences due to deuterium isotope effects). Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative analyses . For instance:
- Population: Hepatocyte models.
- Intervention: this compound exposure.
- Comparison: Lonafarnib metabolic half-life.
- Outcome: CYP3A4-mediated degradation rates.
Validate findings through orthogonal assays (e.g., mass spectrometry and radiolabeled uptake studies) .
Advanced: What strategies optimize the detection of deuterium-related isotopic effects in this compound clinical trials?
Methodological Answer:
Incorporate stable isotope tracing and pharmacokinetic/pharmacodynamic (PK/PD) modeling to isolate deuterium-specific effects. Use adaptive trial designs to adjust dosing regimens based on interim PK data. Apply Rule 1 from Schwab et al. to narrow the research question, focusing on hypotheses like "Deuterium substitution reduces interpatient variability in drug exposure" . Collaborate with bioanalytical chemists to refine LC-MS/MS protocols for deuterated metabolites .
Advanced: How can interdisciplinary collaboration enhance this compound research?
Methodological Answer:
Engage computational chemists to model deuterium’s impact on drug-target binding kinetics, and involve clinical pharmacologists for translational relevance. Use Tip 2 from NCCR dfab to align your research question with complementary expertise (e.g., oncology for efficacy studies or toxicology for safety profiles) . Jointly publish datasets and methodologies to foster transparency .
Basic: What ethical guidelines apply to preclinical studies involving this compound?
Methodological Answer:
Adhere to institutional animal care protocols (IACUC) and ARRIVE guidelines for reporting in vivo experiments. For human-derived cell lines, obtain ethical clearance per A.12 and document informed consent processes if applicable . Justify the use of deuterated compounds through risk-benefit analyses in grant proposals .
Advanced: How should researchers validate biomarkers for this compound response in heterogeneous tumor models?
Methodological Answer:
Use multi-omics approaches (e.g., transcriptomics/proteomics) to identify candidate biomarkers. Validate findings across independent cohorts and employ machine learning to account for tumor heterogeneity. Reference to address methodological flaws, such as confounding variables in xenograft models . Pre-register analysis plans to mitigate bias .
Basic: What literature review strategies are effective for this compound research?
Methodological Answer:
Search databases like PubMed and Web of Science using keywords: "Lonafarnib deuterated," "farnesyltransferase inhibitors," and "isotope effects." Filter for systematic reviews and prioritize primary studies with rigorous controls. Use A.15 to assess the merits of alternative methodologies (e.g., in vitro vs. in vivo models) .
Advanced: What methodologies are recommended for long-term stability studies of this compound?
Methodological Answer:
Design accelerated stability tests under varying pH, temperature, and humidity conditions. Use HPLC-UV to monitor degradation products and isotopic integrity. Apply A.14 to replicate conditions from prior stability studies of deuterated drugs . Publish negative results to inform formulation improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
